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Compound of Interest

Compound Name: 2-Vinylphenyl acetate

Cat. No.: B1631519 Get Quote

A comprehensive guide for researchers, scientists, and drug development professionals on the

distinct spectroscopic characteristics of ortho-, meta-, and para-vinylphenyl acetate. This

document provides a comparative analysis of their NMR, IR, and UV-Vis spectra, supported by

detailed experimental protocols for their synthesis.

The positional isomerism of the vinyl and acetate functional groups on the phenyl ring in

vinylphenyl acetate significantly influences their electronic environment and, consequently, their

spectroscopic properties. Understanding these differences is crucial for the accurate

identification and characterization of these monomers in various research and development

applications, including polymer chemistry and materials science. This guide presents a side-by-

side spectroscopic comparison of ortho-, meta-, and para-vinylphenyl acetate, offering a

valuable resource for their differentiation.

Synthesis of Vinylphenyl Acetate Isomers
The ortho-, meta-, and para-vinylphenyl acetate isomers were synthesized via the acetylation

of the corresponding vinylphenols. A general protocol for this transformation is provided below.

Experimental Protocol: Acetylation of Vinylphenols
A solution of the respective vinylphenol isomer (ortho-, meta-, or para-vinylphenol) in a suitable

solvent, such as dichloromethane, is cooled in an ice bath. To this solution, an acetylating

agent, typically acetic anhydride, and a base, such as triethylamine or pyridine, are added

dropwise. The reaction mixture is stirred at room temperature until completion, which can be
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monitored by thin-layer chromatography. Upon completion, the reaction is quenched with water,

and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate,

and concentrated under reduced pressure. The crude product is then purified by column

chromatography to yield the pure vinylphenyl acetate isomer.[1][2][3]

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for the ortho-, meta-, and

para-vinylphenyl acetate isomers.

¹H NMR Spectral Data (CDCl₃, 400 MHz)
The ¹H NMR spectra of the three isomers show distinct patterns, particularly in the aromatic

region, arising from the different substitution patterns on the benzene ring. The chemical shifts

of the vinyl and acetyl protons are also subtly influenced by the position of the substituents.

Proton Assignment
Ortho-Vinylphenyl

Acetate (δ, ppm)

Meta-Vinylphenyl

Acetate (δ, ppm)

Para-Vinylphenyl

Acetate (δ, ppm)

Acetyl (CH₃) ~2.31 (s, 3H) ~2.30 (s, 3H) ~2.29 (s, 3H)

Vinylic (=CH₂)
~5.35 (dd, 1H), ~5.75

(dd, 1H)

~5.30 (dd, 1H), ~5.78

(dd, 1H)

~5.27 (dd, 1H), ~5.76

(dd, 1H)

Vinylic (-CH=) ~6.95 (dd, 1H) ~6.75 (dd, 1H) ~6.70 (dd, 1H)

Aromatic (Ar-H) ~7.10-7.50 (m, 4H) ~7.00-7.40 (m, 4H)
~7.05 (d, 2H), ~7.45

(d, 2H)

Note: The chemical shifts (δ) are approximate and may vary slightly based on the specific

experimental conditions. s = singlet, d = doublet, dd = doublet of doublets, m = multiplet.

¹³C NMR Spectral Data (CDCl₃, 100 MHz)
The ¹³C NMR spectra provide further confirmation of the isomeric structures, with notable

differences in the chemical shifts of the aromatic carbons due to the varying positions of the

vinyl and acetoxy groups.
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Carbon Assignment
Ortho-Vinylphenyl

Acetate (δ, ppm)

Meta-Vinylphenyl

Acetate (δ, ppm)

Para-Vinylphenyl

Acetate (δ, ppm)

Acetyl (CH₃) ~21.1 ~21.2 ~21.1

Acetyl (C=O) ~169.5 ~169.4 ~169.3

Vinylic (=CH₂) ~116.5 ~114.9 ~114.2

Vinylic (-CH=) ~135.2 ~136.1 ~136.4

Aromatic (Ar-C)
~122.0, 125.8, 126.5,

128.9, 132.5, 148.7

~119.5, 123.8, 125.5,

129.4, 137.8, 151.2

~121.5, 127.5, 137.0,

150.8

Note: The chemical shifts (δ) are approximate and may vary based on the specific experimental

conditions.

Infrared (IR) Spectral Data
The IR spectra of the three isomers are characterized by strong absorptions corresponding to

the carbonyl stretch of the ester and the C=C stretch of the vinyl group. The out-of-plane C-H

bending vibrations in the fingerprint region are particularly useful for distinguishing between the

ortho, meta, and para isomers.

Vibrational Mode
Ortho-Vinylphenyl

Acetate (cm⁻¹)

Meta-Vinylphenyl

Acetate (cm⁻¹)

Para-Vinylphenyl

Acetate (cm⁻¹)

C=O Stretch (Ester) ~1765 ~1760 ~1758

C=C Stretch (Vinyl) ~1635 ~1638 ~1636

C-O Stretch (Ester) ~1200, ~1170 ~1210, ~1150 ~1205, ~1165

C-H Out-of-Plane

Bend (Aromatic)

~750 (ortho-

disubstituted)

~780, ~690 (meta-

disubstituted)

~840 (para-

disubstituted)

UV-Vis Spectral Data (in Ethanol)
The UV-Vis spectra of the vinylphenyl acetate isomers exhibit absorption maxima that are

influenced by the electronic communication between the vinyl and acetoxy groups through the
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phenyl ring. The para isomer, with its extended conjugation, typically shows a red-shifted λmax

compared to the ortho and meta isomers.

Parameter
Ortho-Vinylphenyl

Acetate

Meta-Vinylphenyl

Acetate

Para-Vinylphenyl

Acetate

λmax (nm) ~250 ~252 ~258

Logical Relationship of Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic identification and

differentiation of the vinylphenyl acetate isomers.
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Caption: Logical workflow for the synthesis and spectroscopic differentiation of vinylphenyl

acetate isomers.

Conclusion
The ortho, meta, and para isomers of vinylphenyl acetate can be effectively distinguished using

a combination of ¹H NMR, ¹³C NMR, IR, and UV-Vis spectroscopy. ¹H and ¹³C NMR are

invaluable for elucidating the precise substitution pattern on the aromatic ring. IR spectroscopy,

particularly the fingerprint region, provides a rapid method for identifying the substitution

pattern based on the C-H out-of-plane bending vibrations. UV-Vis spectroscopy offers insights

into the electronic effects of the substituent positions on the conjugated system. The data and

protocols presented in this guide serve as a foundational reference for the unambiguous

identification and characterization of these important monomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1631519?utm_src=pdf-custom-synthesis
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2022.842190/full
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2022.842190/full
https://www.researchgate.net/publication/359109909_A_Stoichiometric_Solvent-Free_Protocol_for_Acetylation_Reactions
https://www.mdpi.com/2624-8549/1/1/6
https://www.benchchem.com/product/b1631519#spectroscopic-comparison-of-ortho-meta-and-para-vinylphenyl-acetate
https://www.benchchem.com/product/b1631519#spectroscopic-comparison-of-ortho-meta-and-para-vinylphenyl-acetate
https://www.benchchem.com/product/b1631519#spectroscopic-comparison-of-ortho-meta-and-para-vinylphenyl-acetate
https://www.benchchem.com/product/b1631519#spectroscopic-comparison-of-ortho-meta-and-para-vinylphenyl-acetate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1631519?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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